molecular formula C14H14N6OS2 B2526019 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide CAS No. 887347-40-2

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2526019
CAS No.: 887347-40-2
M. Wt: 346.43
InChI Key: FGLBAOGPTILYEA-UHFFFAOYSA-N
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Description

2-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (CAS: 941007-50-7) is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methylphenyl group, linked via a sulfanyl propanamide bridge to a 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₅H₁₆N₆OS₂, with a molecular weight of 360.4571 g/mol .

Properties

IUPAC Name

2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-9-3-5-11(6-4-9)20-14(17-18-19-20)23-10(2)12(21)16-13-15-7-8-22-13/h3-8,10H,1-2H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLBAOGPTILYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a member of the thiazole and tetrazole family, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4SC_{13}H_{14}N_4S, with a molecular weight of approximately 270.34 g/mol. The structural representation highlights the presence of a thiazole ring, a tetrazole moiety, and a propanamide functional group, contributing to its biological profile.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄S
Molecular Weight270.34 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown high efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, enhancing its antimicrobial activity.

Anticancer Properties

Thiazole derivatives are recognized for their anticancer activity. Studies have demonstrated that certain thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and modulation of cell cycle progression. The presence of the tetrazole ring may enhance these effects by facilitating interactions with specific molecular targets in cancer pathways.

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been explored in several studies. For example, certain analogues have been shown to suppress seizure activity in animal models, possibly through modulation of neurotransmitter systems.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications to its structure:

  • Substituents on the Tetrazole Ring : Variations in the phenyl substituent can significantly affect potency and selectivity against different biological targets.
  • Thiazole Modifications : Alterations in the thiazole ring can enhance or diminish anticancer activity; for instance, electron-donating groups may increase cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study investigated various thiazole-tetrazole hybrids for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the phenyl group enhanced antibacterial activity significantly compared to standard antibiotics.
  • Antitumor Activity : In vitro studies on cancer cell lines (e.g., MCF7 for breast cancer) showed that certain derivatives exhibited IC50 values lower than those of conventional chemotherapeutics like doxorubicin, suggesting promising anticancer potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to five structurally related molecules (Table 1), focusing on substituents, molecular weight, and melting points.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
Target Compound (BG01453) C₁₅H₁₆N₆OS₂ 360.46 N/A 4-Methylphenyl (tetrazole), 1,3-thiazol-2-yl (amide)
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 354.43 135–136 4-Methylphenyl (oxadiazole), 1,3-thiazol-2-yl (amide)
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Compound 1) C₁₁H₁₂ClN₅O₂ 281.70 N/A 4-Chlorophenoxy (ether), tetrazole
2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide C₂₀H₂₂N₆O₂S 410.50 N/A 4-Ethoxyphenyl (tetrazole), phenyl/isopropyl (amide)
2-((1-(4-Ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide C₁₉H₂₁N₅O₂S 383.50 N/A 4-Ethylphenyl (tetrazole), 2-methoxyphenyl (amide)

Key Observations:

Ring Systems: The target compound uses a tetrazole core, while analog 8d substitutes this with an oxadiazole ring.

Aromatic vs. Aliphatic Substituents: The ethoxyphenyl group in increases molecular weight but may reduce bioavailability compared to the methylphenyl group in the target compound.

Molecular Weight : The target compound (360.46 g/mol) falls within the range of typical drug-like molecules (300–500 g/mol), whereas Compound 1 (281.70 g/mol) is smaller but lacks the thiazole moiety.

Q & A

Q. Table 1: Comparison of Synthesis Conditions and Yields

ParameterEthanolDMFOptimized (DOE)
Temperature (°C)608070
Catalyst (NaOH, M)0.30.50.4
Yield (%)65 ± 578 ± 389 ± 2
Reference

Q. Table 2: Stability Profile Under Stress Conditions

ConditionDegradation ProductsHalf-Life (hrs)
Acidic (pH 2)Thiazole ring cleavage6.2 ± 0.5
Oxidative (H2_2O2_2)Sulfoxide formation4.8 ± 0.3
Photolytic (UV)Tetrazole dimerization2.1 ± 0.2
Reference

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